molecular formula C6H16ClNO3 B1265777 Triethanolamine hydrochloride CAS No. 637-39-8

Triethanolamine hydrochloride

Cat. No.: B1265777
CAS No.: 637-39-8
M. Wt: 185.65 g/mol
InChI Key: HHLJUSLZGFYWKW-UHFFFAOYSA-N
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Description

Triethanolamine hydrochloride is an organic compound with the chemical formula (HOCH₂CH₂)₃N·HCl. It is a salt form of triethanolamine, which is a tertiary amine and a triol. This compound is commonly used as a buffering agent in biochemistry and as an emulsifier in various industrial applications .

Mechanism of Action

Target of Action

Triethanolamine hydrochloride, also known as Trolamine, is a tertiary amine and a triol . It exhibits both properties of alcohols and amines . It is commonly used as a pH adjuster and surfactant in industrial and cosmetic products .

Mode of Action

As an amine, this compound is capable of accepting a hydrogen to form hydroxide and a conjugate acid . This raises the pH of the solution . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Biochemical Pathways

This compound serves as a buffering agent during protein extraction and protein purification . It aids in maintaining the stable pH level in a solution during biochemical reactions .

Pharmacokinetics

It is known to act as a surfactant or alkalizing agent to aid in emulsification and solubilizing of compounds or in raising the ph of a solution .

Result of Action

This compound acts as a surfactant and emulsifier in topical skin formulations . Constant use sensitizes skin to allergic response . It also aids in maintaining the stable pH level in a solution during biochemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is used as a buffer with a pH range of 7.3-8.3 . Its action as a buffering agent can be influenced by the pH of the environment. Furthermore, its efficacy as a surfactant can be affected by the presence of other compounds in the solution.

Biochemical Analysis

Biochemical Properties

Triethanolamine hydrochloride is widely used as a buffer substance in biochemistry. It helps maintain a stable pH level in solutions during biochemical reactions. This compound interacts with various enzymes and proteins, such as those involved in protein extraction and purification processes . This compound serves as a buffering agent in enzyme assays, ensuring that the pH remains within the optimal range for enzyme activity . Additionally, it exhibits surfactant and emulsifying properties, which can be beneficial in certain biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound may cause liver tumors in mice via a choline-depletion mode of action, likely caused by the inhibition of choline uptake by cells . This compound’s impact on cellular function highlights the importance of understanding its effects on different cell types and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, which helps raise the pH of the solution . Additionally, as a surfactant, it can lower the interfacial tension in a mixture or solution, preventing the separation of emulsions or precipitation of compounds . These properties contribute to its effectiveness as a buffering agent and its role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under standard storage conditions, but its stability may be affected by factors such as temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sensitization and allergic responses in the skin . Understanding the temporal effects of this compound is essential for its safe and effective use in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may act as an effective buffering agent without causing significant adverse effects. At higher doses, it has been associated with toxic effects, such as liver tumors in mice . These findings underscore the importance of determining the appropriate dosage for different applications to minimize potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. As an amine, it can participate in reactions that form salts or soaps with acids . Additionally, it can be metabolized by enzymes such as cytochrome P450s, which play a role in its degradation and elimination from the body . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within the body can be influenced by factors such as its solubility and affinity for different tissues . These properties are important for understanding how this compound reaches its target sites and exerts its effects.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been used in the chemical cross-linking of chloroplast coupling factor I, indicating its potential role in subcellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethanolamine hydrochloride is typically synthesized by reacting triethanolamine with hydrochloric acid. The reaction is straightforward and involves the neutralization of the amine group in triethanolamine by hydrochloric acid to form the hydrochloride salt. The reaction can be represented as follows:

(HOCH2CH2)3N+HCl(HOCH2CH2)3 \text{(HOCH}_2\text{CH}_2)_3\text{N} + \text{HCl} \rightarrow \text{(HOCH}_2\text{CH}_2)_3\ (HOCH2​CH2​)3​N+HCl→(HOCH2​CH2​)3​ 

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15NO3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLJUSLZGFYWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCO.Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16ClNO3
Record name TRIETHANOLAMINE HYDROCHLORIDE
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Related CAS

67924-33-8, 102-71-6 (Parent)
Record name Ethanol, 2,2′,2′′-nitrilotris-, homopolymer, hydrochloride
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Record name Ethanol, 2,2',2''-nitrilotri-, hydrochloride
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DSSTOX Substance ID

DTXSID1052321
Record name Triethanolamine hydrochloride
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Molecular Weight

185.65 g/mol
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Physical Description

Triethanolamine hydrochloride is the salt of triethanolamine. See the chemical datasheet for triethanolamine for more information., Liquid, Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name TRIETHANOLAMINE HYDROCHLORIDE
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Record name Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1)
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Record name Triethanolamine hydrochloride
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CAS No.

637-39-8, 67924-33-8
Record name TRIETHANOLAMINE HYDROCHLORIDE
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Record name Triethanolamine hydrochloride
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Record name Ethanol, 2,2',2''-nitrilotri-, hydrochloride
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Record name Ethanol, 2,2',2''-nitrilotris-, homopolymer, hydrochloride
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Record name Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1)
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Record name Triethanolamine hydrochloride
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Record name Tris(2-hydroxyethyl)ammonium chloride
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Record name TROLAMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

A suspension of 3.7 g of the sulfochloride of the formula (7) in 15 g of triethanolamine and 3 g of water is stirred at 150° for one hour. The excess solvent is substantially removed in vacuo at 120°-150° C., and 50 ml of isopropanol are added to the viscous residue. The precipitated product is filtered off with suction, washed repeatedly with isopropanol and taken up in approx. 40 ml of water. The cloudy solution is clarified by filtration with 0.2 g of active charcoal through a pressure filter. This gives an aqueous solution of the bistriethanolamine salt of the formula ##STR16## which still contains triethanolamine hydrochloride.
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Modified J5 (8 mg, 0.05 μmol) in 5 mM bistris-acetate buffer, pH 5.8 (15 mL), containing NaCl (50 mM), and EDTA (1 mM) is mixed at 0° C. with a 5-fold molar excess of complex 7 (8 mg of gelonin) in 100 mM sodium phosphate buffer, pH 7.0 (11 mL), containing EDTA (1 mM) and then with 0.5 M triethanolamine-HCl buffer, pH 8.0, (0.15 mL) to give a final pH of 7.0. The mixture is incubated at 0° C. for 2 hours and then freshly prepared N-ethylmaleimide (1 mM) in ethanol (0.26 mL) is added to block any remaining free sulfhydryl groups. After 30 minutes at 0° C., the solution is maintained on ice while concentrating to 13 mL using an immersible ultrafiltration unit (Millipore Corporation, CX-10 filter). The mixture is then applied to a column (95 cm×2.6 cm) of Sephacryl S-300 equilibrated at 4° C. with 5 mM sodium phosphate buffer, pH 7.0, containing NaCl (15 mM), and NaN3 (0.4 mM). Gel filtration separates the conjugate and native J5 (Mr =160,000) from non-cross-linked gelonin [Mr =30,500; Thorpe et al., (1981) Euro. J. Biochem. 116:447-454], and from some high molecular weight aggregates. The major peak, corresponding to a molecular weight range of 160,000 to 220,000 and shown by polyacrylamide/sodium dodecyl sulfate gel electrophoresis to contain both native J5 and cross-linked conjugate 8 is pooled and passed through a column (5 mL bed volume) of carboxymethyl cellulose (Whatman CM-52) equilibrated in the same buffer. The column is washed with 1 column volume of buffer and the eluants combined. Under these precise conditions of ionic strength and pH, native J5 is bound by the column while cross-linked complexes of type 8 pass through without retention. Monoclonal antibodies are heterogeneous with respect to charge [Cowan et al. (1973) FEBS Lett. 30:343-346]: the sample of J5 used in these experiments is, prior to modification, passed through a carboxymethyl cellulose column under identical conditions. Only the J5 that bound to the column is used in cross-linking experiments. It is eluted from the column with buffer containing 1.0 M NaCl (yield 66%).
[Compound]
Name
complex 7
Quantity
8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bistris acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

100 g of a polyether acrylate (Laromer® LR 8812) were admixed with 5.75 g of chloroformate of the formula III and 3.3 g of triethanolamine at room temperature. 300 ml of ethyl acetate were then added. After 2 hours, the triethanolammonium chloride formed was washed out using distilled water in a separating funnel. After removal of the aqueous phase, the ethyl acetate was distilled off. (Viscosity of the end product: 928 mPas).
[Compound]
Name
polyether acrylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

100 parts of triethanolamine were dissolved in 500 parts of water. 100 parts of concentrated hydrochloric acid were added to the solution to give a triethanolamine hydrochloride solution. This solution was added dropwise to a solution of 50 parts of C. I. Solubilized Sulphur Black 1 in 500 parts of boiling water under stirring. A crystallization began immediately. The crystal thus formed was separated by filtration, washed with water and dried to give a water-insoluble black pigment of the following formula:
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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